5-羟基-4-((2-羟基亚苄基)氨基)-7-磺基萘-2-磺酸钠水合物

描述

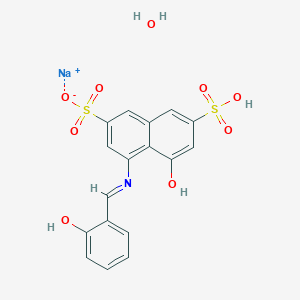

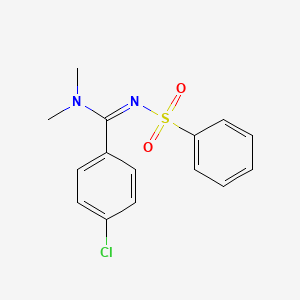

Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate is a useful research compound. Its molecular formula is C17H14NNaO9S2 and its molecular weight is 463.41. The purity is usually 95%.

BenchChem offers high-quality Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学性质

对类似磺化合物的合成和化学性质的研究促进了材料科学和化学的发展。例如,El-Sayed(2006 年)的研究探索了 1,2,4-三唑衍生物的合成、抗菌和表面活性,突出了磺化化合物在创建具有表面活性剂潜力的生物活性杂环中的效用 El-Sayed,2006 年。此外,冯百成、朱传和吴祖旺(2006 年)对 7-氨基-4-羟基萘-2-磺酸的磺甲基化研究强调了磺化萘在化学合成中的重要性,证明了产物的高收率和纯度 冯百成等人,2006 年。

环境和分析应用

磺化芳香族化合物也已在环境和分析化学中找到应用。Kulmala 等人(1997 年)研究了在氨基萘衍生物存在下 X 射线照射的氯化钠的本征和外在冷发光,展示了这些化合物在分析方法中的潜力 Kulmala 等人,1997 年。这项研究强调了磺化化合物在增强分析技术中的效用,特别是在特定分子的检测和定量中。

先进材料和聚合物

先进材料和聚合物的开发是磺化化合物发挥关键作用的另一个领域。Ćirić-Marjanović 等人(2006 年)讨论了 4-氨基-3-羟基萘-1-磺酸钠的电化学氧化聚合,从而创造出新的半导体、电活性、水溶性聚合物材料。该研究说明了磺化萘在制造电子和材料科学应用的创新聚合物中的潜力 Ćirić-Marjanović 等人,2006 年。

生化和医学研究

虽然与“5-羟基-4-((2-羟基亚苄基)氨基)-7-磺基萘-2-磺酸钠水合物”没有直接关系,但对类似磺化化合物的研究已为生化和医学研究做出了贡献。霍顿和塔克(1970 年)用 2-羟基-5-硝基苄基卤化物制备了蛋白质修饰的水溶性试剂,证明了磺化化合物在探测蛋白质结构和功能中的生化效用 霍顿和塔克,1970 年。

作用机制

Target of Action

Azomethine-H monosodium salt hydrate, also known as Sodium 5-hydroxy-4-((2-hydroxybenzylidene)amino)-7-sulfonaphthalene-2-sulfonate hydrate, primarily targets boron in various samples . Boron is a trace element that plays a crucial role in the growth and development of plants .

Mode of Action

Azomethine-H monosodium salt hydrate acts as a complexing agent . It binds to boron, forming a colored complex that can be detected using colorimetric methods . The formation of this complex allows for the quantification of boron in the sample .

Biochemical Pathways

The interaction of Azomethine-H monosodium salt hydrate with boron does not directly affect any biochemical pathways. Instead, it provides a means of measuring boron concentration, which can indirectly provide information about various biochemical processes. Boron is involved in the structure and function of cell walls, and it also plays a role in the metabolism of carbohydrates and proteins in plants .

Pharmacokinetics

Its solubility in 1 m naoh is reported to be between 4900-5100 mg/mL , which may influence its distribution and elimination in a biological system.

Result of Action

The primary result of the action of Azomethine-H monosodium salt hydrate is the formation of a colored complex with boron . This complex can be detected and quantified using colorimetric methods, providing a measure of the boron concentration in the sample .

Action Environment

The action of Azomethine-H monosodium salt hydrate can be influenced by various environmental factors. For instance, the pH of the solution can affect the formation of the boron complex . Additionally, the presence of other substances in the sample, such as soil or plant material, can potentially interfere with the colorimetric determination of boron .

属性

IUPAC Name |

sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO8S2.Na.H2O/c19-15-4-2-1-3-10(15)9-18-14-7-12(27(21,22)23)5-11-6-13(28(24,25)26)8-16(20)17(11)14;;/h1-9,19-20H,(H,21,22,23)(H,24,25,26);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIGDXDVSZJVSW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)O)O.O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14NNaO9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32266-60-7 (Parent) | |

| Record name | Azomethine-H sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005941071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Azomethine-H sodium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5941-07-1, 206752-32-1 | |

| Record name | Azomethine-H sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005941071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen 4-hydroxy-5-(salicylideneamino)naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azomethine-H monosodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2641022.png)

![3-(Azidomethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2641025.png)

![1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2641028.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2641030.png)

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2641035.png)

![3,4,5-triethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2641038.png)